trans-3-Chloroacrylic Acid: Chemical Profile & Utility Guide
trans-3-Chloroacrylic Acid: Chemical Profile & Utility Guide
Executive Summary
trans-3-Chloroacrylic acid (CAS: 2345-61-1) acts as a pivotal electrophilic intermediate in organic synthesis and a critical biomarker in metabolic toxicology. Distinguished by its E-geometry, this
For drug development professionals, this compound serves a dual role:
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Synthetic Scaffold: A precursor for constructing functionalized heterocycles (e.g., benzoxaboroles, beta-lactams) and modifying polymer backbones.
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Metabolic Marker: A stable, excreted metabolite of the nematocide 1,3-dichloropropene (1,3-DCP), distinguishing the oxidative detoxification pathway from the nephrotoxic glutathione-conjugation pathway.
Chemical Identity & Physicochemical Profiling
The stereochemical integrity of trans-3-chloroacrylic acid is the primary determinant of its reactivity. Unlike the cis isomer, the trans form minimizes steric hindrance around the
Key Data Summary
| Property | Value | Context/Notes |
| CAS Number | 2345-61-1 | Specific to (E)-isomer.[1][2] (Z)-isomer is 1609-93-4.[3] |
| Formula | MW: 106.51 g/mol | |
| Structure | Cl-CH=CH-COOH | trans-configuration (Cl and COOH on opposite sides) |
| Melting Point | 84–86 °C | Higher than cis isomer (MP ~60-63 °C) due to better packing. |
| pKa | 3.65 (at 18 °C) | Stronger acid than acrylic acid (pKa 4.25) due to inductive effect of Cl. |
| Solubility | Soluble in water, alcohols | Polar organic solvents (DMSO, DMF) recommended for reactions. |
| Appearance | White to cream crystals | Often forms needles upon recrystallization. |
Spectroscopic Validation (Self-Validating Protocol)
To confirm the identity of the trans isomer and rule out cis contamination,
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Protocol: Dissolve ~10 mg in
or . -
Diagnostic Signal: Look for the two vinylic doublets.
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trans-Isomer:
(Typical range: 13-14 Hz). -
cis-Isomer:
(Typical range: 7-8 Hz).
-
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Interpretation: A coupling constant >12 Hz confirms the E-geometry.
Reactivity Landscape & Synthetic Applications
The chemical behavior of trans-3-chloroacrylic acid is dominated by the electron-withdrawing nature of both the carboxyl and chloro groups, creating a highly electron-deficient alkene.
Reactivity Logic Diagram
Figure 1: Core reactivity pathways. The trans-geometry is often retained in Pd-catalyzed couplings but may be lost in radical polymerizations.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C-Cl bond in 3-chloroacrylic acid is activated enough for oxidative addition to Pd(0), especially when using electron-rich ligands (e.g., SPhos, XPhos). This allows for the stereoselective synthesis of substituted trans-acrylates.
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Mechanism: Oxidative addition occurs with retention of configuration (usually), followed by transmetallation and reductive elimination.
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Utility: Synthesis of trans-cinnamic acid derivatives or dienes without using unstable Wittig reagents.
Michael Addition
As a
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Thiol-Michael: Reaction with cysteine residues or thiols is rapid. This is the basis for its biological conjugation with glutathione.
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Stereochemistry: Nucleophilic attack can lead to mixtures if the intermediate enolate has a long lifetime, but controlled conditions often favor anti-addition.
Biological Interface: Metabolism & Toxicology
Understanding the fate of trans-3-chloroacrylic acid is crucial for interpreting toxicity data of chlorinated hydrocarbons like 1,3-dichloropropene (1,3-DCP).
The "Fork in the Road": Detoxification vs. Bioactivation
3-Chloroacrylic acid represents the safe endpoint of the oxidative metabolic pathway, whereas the direct glutathione conjugation of the parent haloalkene leads to nephrotoxicity.
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Oxidative Pathway (Detoxification): 1,3-DCP
3-Chloroallyl alcohol 3-Chloroacrolein 3-Chloroacrylic Acid Excretion (Urine).-
Result: The acid is excreted unchanged or as a simple conjugate. It is not the primary nephrotoxin.
-
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Conjugative Pathway (Bioactivation): 1,3-DCP
GSH-Conjugate Cysteine-Conjugate Reactive Thioketene Nephrotoxicity .-
Result: Renal proximal tubule necrosis.
-
Metabolic Pathway Diagram
Figure 2: Differential metabolic fate. trans-3-Chloroacrylic acid is the stable end-product of the detoxification route, distinguishing it from the toxic beta-lyase pathway.
Experimental Protocol: Synthesis & Purification
While commercial sources exist, synthesizing the trans isomer specifically requires controlling the stereochemistry of addition or elimination. The classical method involves the addition of HCl to propiolic acid, which kinetically favors the cis isomer (via trans-addition). Isomerization is required to obtain the thermodynamic trans product.
Protocol: Isomerization of cis- to trans-3-Chloroacrylic Acid
Objective: Convert the kinetically formed cis isomer (or mixture) to the thermodynamically stable trans isomer.
Reagents:
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Solvent: Water or dilute HCl.
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Catalyst: Light (photoisomerization) or Heat + Acid.
Step-by-Step Workflow:
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Dissolution: Dissolve 5.0 g of the cis/trans mixture in 20 mL of 1M HCl.
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Reflux: Heat the solution to reflux (approx. 100 °C) for 4–6 hours. The acid-catalyzed environment facilitates rotation around the double bond via reversible protonation.
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Cooling & Crystallization: Slowly cool the solution to 4 °C. The trans isomer, having a higher melting point (84–86 °C) and better packing efficiency, is typically less soluble than the cis isomer (MP 63 °C) in cold aqueous acid.
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Filtration: Collect the precipitate by vacuum filtration.
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Recrystallization: Recrystallize the crude solid from hot water or benzene to remove residual cis isomer.
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Validation:
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MP Check: Target 84–86 °C.
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NMR Check: Confirm
.
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Safety Note: 3-Chloroacrylic acid is corrosive and a severe eye irritant. Handle in a fume hood with appropriate PPE (gloves, goggles).
References
-
Chemical Identity & Properties
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Spectroscopy (NMR Data)
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Biological Magnetic Resonance Data Bank (BMRB). Entry for cis-3-chloroacrylic acid (Comparison Data). Link (Note: Used for contrasting coupling constants).
- Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Standard text for J-coupling values: trans-alkenes 12-18 Hz).
-
-
Metabolism & Toxicology
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Van Bladeren, P. J. "Glutathione conjugation as a bioactivation reaction." Chemico-Biological Interactions, 2000. Link
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Cooper, A. J. L., et al. "Cysteine S-conjugate β-lyases."[5] Comprehensive Toxicology, 2010. Link
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Poelarends, G. J., et al.[4] "The X-ray Structure of trans-3-Chloroacrylic Acid Dehalogenase Reveals a Novel Hydration Mechanism."[4] Journal of Biological Chemistry, 2004.[4] Link
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- Synthetic Reactivity: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. (Context for chloroalkene coupling).
Sources
- 1. trans-3-chloroacrylic acid, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. trans-3-chloroacrylic acid, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. cis-3-Chloroacrylic acid | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]
